p-Cresol serves as a starting material for synthesizing various pharmaceutical compounds. One notable example is Bupranolol, a non-selective beta-blocker medication used to treat hypertension (high blood pressure) and angina pectoris (chest pain) [1].
[1] p-Cresol, 99%, Thermo Scientific Chemicals
Research explores the potential of p-Cresol derivatives as antioxidants. These molecules help prevent the degradation of other substances caused by free radicals, which are highly reactive molecules that can damage cells. One such derivative, Butylated Hydroxytoluene (BHT), is a common antioxidant used in food and cosmetic products [1].
p-Cresol, also known as 4-methylphenol, is an aromatic organic compound with the chemical formula . It is characterized by a hydroxyl group (-OH) and a methyl group (-CH3) attached to a benzene ring in the para position. This compound appears as a colorless to yellow solid with an unpleasant phenolic odor, melting at approximately 35-37 °C and boiling at 202 °C. p-Cresol is moderately soluble in water and highly soluble in organic solvents such as ethanol, ether, and chloroform .
p-Cresol is one of the three isomers of cresol, the others being m-cresol (3-methylphenol) and o-cresol (2-methylphenol). It is primarily derived from coal tar but can also be synthesized through various chemical processes. The compound has notable industrial applications and potential health and environmental impacts, necessitating careful management during its production and use .
p-Cresol is a hazardous compound and should be handled with care. Here are some key safety concerns:
Additionally, p-cresol can undergo sulfonation to form p-cresol sulfonic acid, which can be hydrolyzed to regenerate p-cresol:
p-Cresol can be synthesized through several methods:
p-Cresol has diverse applications across various industries:
Studies on p-cresol's interactions reveal its potential impact on health and the environment. It has been shown to be toxic to aquatic life at high concentrations, raising concerns about its environmental persistence and bioaccumulation from industrial discharges . Furthermore, its interaction with biological systems underscores the need for careful handling due to its irritant properties.
p-Cresol shares structural similarities with other cresols but exhibits unique properties that set it apart:
Compound | Chemical Formula | Position of Methyl Group | Key Characteristics |
---|---|---|---|
p-Cresol | C7H8O | Para | Antioxidant precursor; higher toxicity risk |
m-Cresol | C7H8O | Meta | Lower toxicity; used in disinfectants |
o-Cresol | C7H8O | Ortho | Used in chemical synthesis; less stable than p-cresol |
While all three cresols share similar chemical formulas and basic phenolic properties, p-cresol's unique para positioning contributes to its distinct reactivity and applications compared to its ortho and meta counterparts .
p-Cresol (4-methylphenol) represents a fundamental aromatic phenolic compound with the molecular formula C₇H₈O and a molecular weight of 108.14 g/mol [1] [2] [3] [4] [5]. The compound is identified by its Chemical Abstracts Service registry number 106-44-5 and carries the systematic International Union of Pure and Applied Chemistry name 4-methylphenol [1] [4] [6].
The molecular architecture of p-cresol consists of a benzene ring bearing a hydroxyl group (-OH) at position 1 and a methyl group (-CH₃) at position 4, establishing the characteristic para-substitution pattern. This structural arrangement creates a dipole moment of 1.58 Debye [6], reflecting the polarized nature of the molecule due to the electron-withdrawing hydroxyl group and the electron-donating methyl substituent.
The electronic configuration exhibits aromatic stabilization through the benzene ring system, with the hydroxyl group contributing both inductive and resonance effects. The methyl group at the para position provides hyperconjugative stabilization and acts as an electron-donating group, influencing the overall electron density distribution within the aromatic system. The phenolic hydroxyl group establishes the compound's acidic character with a pKa value of 10.17 at 25°C [5] [7], indicating weak acid behavior under physiological conditions.
Table 1: Fundamental Molecular Properties of p-Cresol
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₈O | [1] [2] [3] [4] [5] |
Molecular Weight | 108.14 g/mol | [1] [2] [3] [4] [5] |
CAS Registry Number | 106-44-5 | [1] [2] [3] [4] [5] |
IUPAC Name | 4-methylphenol | [1] [4] [6] |
Dipole Moment | 1.58 D | [6] |
pKa (25°C) | 10.17 | [5] [7] |
The compound exhibits crystalline solid behavior at ambient temperature with a melting point range of 32-35.5°C [2] [3] [5] [6] [8] and transitions to liquid phase with a boiling point of 201.9-202.5°C [2] [3] [5] [6]. The density of 1.034 g/cm³ at 25°C [9] [3] [5] indicates a substance slightly denser than water, reflecting the compact aromatic structure and intermolecular hydrogen bonding capabilities.
Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of p-cresol's functional groups and molecular structure. The O-H stretching vibration appears as a strong, broad absorption band in the 3200-3600 cm⁻¹ region [10] [11] [12], with the breadth attributable to intermolecular hydrogen bonding in the solid and liquid phases.
The aromatic C=C stretching vibrations manifest as medium-to-strong intensity bands in the 1600-1500 cm⁻¹ region [10] [11] [12], characteristic of the benzene ring system. The C-O stretching vibration of the phenolic group produces a strong absorption in the 1200-1300 cm⁻¹ range [10] [11] [12], while aromatic C-H out-of-plane bending modes appear as medium intensity features in the 800-900 cm⁻¹ region [10] [11] [12].
Raman spectroscopy provides complementary vibrational information with particular sensitivity to symmetric molecular motions. The most distinctive feature of p-cresol's Raman spectrum is the intense doublet at 821 cm⁻¹ and 841 cm⁻¹ [13] [14] [15] [16], arising from Fermi resonance between the phenolic ring breathing fundamental and overtone modes. This doublet serves as a diagnostic fingerprint for para-substituted phenolic compounds.
The 841 cm⁻¹ band represents the characteristic p-cresol ring breathing mode [13] [14] [15] [16], while the 821 cm⁻¹ component results from coupling with ring deformation overtones. Additionally, a strong ring breathing mode appears at 998 cm⁻¹ [15], providing further structural confirmation.
Table 2: Key Infrared and Raman Spectroscopic Data for p-Cresol
Spectroscopic Technique | Peak Position | Assignment | Intensity | Reference |
---|---|---|---|---|
Infrared | 3200-3600 cm⁻¹ | O-H stretching | Strong, broad | [10] [11] [12] |
Infrared | 1600-1500 cm⁻¹ | Aromatic C=C stretching | Medium-strong | [10] [11] [12] |
Infrared | 1200-1300 cm⁻¹ | C-O stretching | Strong | [10] [11] [12] |
Infrared | 800-900 cm⁻¹ | Aromatic C-H out-of-plane | Medium | [10] [11] [12] |
Raman | 841 cm⁻¹ | Ring breathing (characteristic) | Strong | [13] [14] [15] [16] |
Raman | 821 cm⁻¹ | Ring breathing (Fermi resonance) | Strong | [13] [14] [15] [16] |
Raman | 998 cm⁻¹ | Ring breathing mode | Strong | [15] |
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in deuterated chloroform (CDCl₃) reveals three distinct signal regions characteristic of p-cresol's molecular structure. The aromatic protons appear as a doublet in the 6.6-7.1 ppm region [17] [18] [19], integrating for two protons and demonstrating the symmetrical para-disubstitution pattern.
The methyl group protons manifest as a singlet at 2.17-2.26 ppm [17] [18] [19], integrating for three protons and confirming the presence of the para-methyl substituent. The phenolic hydroxyl proton appears as a broad singlet in the 4.7-5.3 ppm range [17] [19] [20], with the signal being exchangeable in deuterium oxide, confirming its identity as the phenolic proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon framework. The phenolic carbon (C-OH) resonates at approximately 157 ppm [21] [22], characteristic of phenolic carbons. The aromatic carbons appear as multiple signals in the 130 ppm and 115 ppm regions [21] [22], reflecting the different electronic environments within the substituted benzene ring. The methyl carbon appears at approximately 20 ppm [18] [21] [22], typical of aliphatic methyl groups attached to aromatic systems.
Table 3: Nuclear Magnetic Resonance Data for p-Cresol
NMR Technique | Chemical Shift | Assignment | Multiplicity/Integration | Reference |
---|---|---|---|---|
¹H NMR (CDCl₃) | 6.6-7.1 ppm | Aromatic protons (2H) | Doublet | [17] [18] [19] |
¹H NMR (CDCl₃) | 2.17-2.26 ppm | Methyl protons (3H) | Singlet | [17] [18] [19] |
¹H NMR (CDCl₃) | 4.7-5.3 ppm | Phenolic OH (1H) | Broad singlet | [17] [19] [20] |
¹³C NMR | ~157 ppm | Phenolic carbon | Quaternary | [21] [22] |
¹³C NMR | ~130 ppm | Aromatic carbons | Multiple signals | [21] [22] |
¹³C NMR | ~115 ppm | Aromatic carbons | Multiple signals | [21] [22] |
¹³C NMR | ~20 ppm | Methyl carbon | Primary | [18] [21] [22] |
p-Cresol demonstrates moderate water solubility with values ranging from 2.0-2.4 g/100 mL at 20°C [6] [23] [7], equivalent to 20-24 g/L under standard conditions. This solubility reflects the balance between the hydrophobic aromatic methyl-substituted benzene ring and the hydrophilic phenolic hydroxyl group capable of forming hydrogen bonds with water molecules.
The octanol-water partition coefficient exhibits a logarithmic value (log P) of 1.94 [9] [5] [24], indicating moderate lipophilicity. This parameter suggests that p-cresol preferentially partitions into organic phases by approximately 87-fold compared to the aqueous phase, reflecting its potential for bioaccumulation and membrane permeation in biological systems.
The organic carbon partition coefficient (Koc) of 300.4 L/kg [24] indicates moderate sorption potential to soil organic matter and sediments. This value suggests that p-cresol will exhibit intermediate mobility in environmental systems, neither being completely mobile like highly hydrophilic compounds nor being strongly retained like highly lipophilic substances.
Table 4: Solubility and Partition Coefficient Data for p-Cresol
Parameter | Value | Units | Conditions | Reference |
---|---|---|---|---|
Water Solubility (20°C) | 2.0-2.4 | g/100 mL | Pure water, atmospheric pressure | [6] [23] [7] |
Water Solubility (25°C) | 2.4 | g/100 mL | Pure water, atmospheric pressure | [23] |
Log P (octanol-water) | 1.94 | dimensionless | Standard conditions | [9] [5] [24] |
Koc (organic carbon) | 300.4 | L/kg | Soil organic carbon | [24] |
Vapor pressure measurements indicate that p-cresol exhibits low volatility under ambient conditions. At 20°C, the vapor pressure is 1.0 mmHg [3] [5], while at 25°C it decreases to 0.147 mmHg [3]. This inverse temperature relationship requires verification, as typically vapor pressure increases with temperature.
The Antoine equation parameters for p-cresol have been determined as A = 4.14093, B = 1498.579, and C = -112.6 [25], valid for the temperature range 401.20-475.03 K. These parameters enable accurate vapor pressure prediction using the relationship log₁₀(P) = A - B/(T+C), where P is vapor pressure in bar and T is temperature in Kelvin.
Henry's Law constants provide crucial information for understanding gas-liquid equilibrium behavior. At 20°C, the Henry's Law constant is 6.17 × 10⁻⁶ atm·m³/mol [5] [7], while at 25°C it increases to 9.31 × 10⁻⁶ atm·m³/mol [5] [7]. This temperature dependence follows the expected trend where increasing temperature reduces gas solubility in the liquid phase.
The relatively low Henry's Law constants indicate that p-cresol has a strong affinity for the aqueous phase compared to the gas phase, suggesting limited volatilization from aqueous solutions under environmental conditions.
Table 5: Vapor Pressure and Henry's Law Data for p-Cresol
Parameter | Value | Units | Temperature | Reference |
---|---|---|---|---|
Vapor Pressure | 1.0 | mmHg | 20°C | [3] [5] |
Vapor Pressure | 0.147 | mmHg | 25°C | [3] |
Henry's Law Constant | 6.17 × 10⁻⁶ | atm·m³/mol | 20°C | [5] [7] |
Henry's Law Constant | 9.31 × 10⁻⁶ | atm·m³/mol | 25°C | [5] [7] |
Antoine Parameter A | 4.14093 | dimensionless | 401.20-475.03 K | [25] |
Antoine Parameter B | 1498.579 | K | 401.20-475.03 K | [25] |
Antoine Parameter C | -112.6 | K | 401.20-475.03 K | [25] |
Critical properties include a critical temperature of 431.4°C (704.6 K) [26] and critical pressure of 50.8 atm (5.15 MPa) [26], defining the conditions beyond which distinct liquid and gas phases cannot exist. The latent heat of vaporization has been reported as 188.7 Btu/lb [26], providing important information for thermal process design and energy balance calculations.
Corrosive;Acute Toxic